

Application of Liquid Chromatography for Pseudoephedrine Impurity Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drixoral*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of liquid chromatography (LC), specifically High-Performance Liquid Chromatography (HPLC), for the impurity profiling of pseudoephedrine. It includes comprehensive experimental protocols and quantitative data to assist in the development and validation of analytical methods for ensuring the quality and safety of pseudoephedrine drug substances and products.

Introduction

Pseudoephedrine is a sympathomimetic drug widely used as a nasal decongestant. The presence of impurities in the active pharmaceutical ingredient (API) or final drug product can affect its efficacy and safety. Therefore, robust analytical methods are required to detect, identify, and quantify these impurities. Liquid chromatography, particularly reversed-phase HPLC with UV detection, is a powerful technique for separating pseudoephedrine from its related substances, including process impurities and degradation products.^[1]

This application note describes a validated stability-indicating HPLC method suitable for the routine quality control analysis of pseudoephedrine and for its stability studies. The method is capable of separating pseudoephedrine from its key impurities, including its diastereomer, ephedrine, and various degradation products generated under stress conditions.

Potential Impurities of Pseudoephedrine

Impurities in pseudoephedrine can originate from the manufacturing process or from degradation of the drug substance over time. Common impurities include:

- Ephedrine: The diastereomer of pseudoephedrine.
- Norpseudoephedrine (Cathine): A demethylated analog.
- Pseudoephedrine N-Oxide: An oxidation product.
- Degradation Products: These can be formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. Two identified degradation products are 2-(carboxyamino)propiophenone and 2-formyl-2-(methylamino)-acetophenone.[\[2\]](#)

Experimental Protocols

This section details the validated stability-indicating RP-HPLC method for the determination of pseudoephedrine and its related organic impurities.[\[3\]](#)[\[4\]](#)[\[5\]](#)

3.1. Materials and Reagents

- Pseudoephedrine Sulfate Reference Standard
- Reference standards for known impurities (e.g., Ephedrine)
- Potassium dihydrogen phosphate (KH_2PO_4), analytical grade
- Orthophosphoric acid (H_3PO_4), analytical grade
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade or purified water

3.2. Chromatographic Conditions

A simple and precise validated stability-indicating RP-HPLC method has been established for the estimation of Pseudoephedrine Sulfate and its related compounds.[\[3\]](#)[\[5\]](#)

Parameter	Condition
Column	Hypersil phenyl, 250 mm x 4.6 mm, 5 μ m[3][5]
Mobile Phase	10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (95:5 v/v)[3][5]
Flow Rate	1.0 mL/min[3][5]
Column Temperature	Ambient
Detection Wavelength	210 nm[3][5]
Injection Volume	10 μ L
Run Time	Approximately 35 minutes

3.3. Preparation of Solutions

- Buffer Preparation (10 mM KH_2PO_4 , pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 \pm 0.05 with diluted orthophosphoric acid.[3][5]
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v). Filter through a 0.45 μ m membrane filter and degas prior to use.[3][5]
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Pseudoephedrine Sulfate reference standard in the mobile phase to obtain a known concentration.
- Impurity Stock Solution: Prepare a stock solution containing known concentrations of the specified impurities in the mobile phase.
- Sample Preparation (for drug product): Weigh and transfer a quantity of powdered tablets or oral solution equivalent to a target concentration of pseudoephedrine into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 μ m syringe filter before injection.

3.4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the pseudoephedrine drug substance. The following stress conditions are typically applied:

- Acid Hydrolysis: Reflux with 0.1 M HCl.
- Base Hydrolysis: Reflux with 0.1 M NaOH.
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat the solid drug substance in an oven.
- Photolytic Degradation: Expose the drug substance to UV light.

The stressed samples are then diluted with the mobile phase and analyzed using the described HPLC method to assess for degradation and to ensure the separation of degradation products from the main peak.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the described HPLC method.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (for Pseudoephedrine)	≤ 2.0	1.1
Theoretical Plates (for Pseudoephedrine)	≥ 2000	> 5000
%RSD for replicate injections	≤ 2.0%	< 1.0%

Table 2: Method Validation Data for Pseudoephedrine and its Impurities

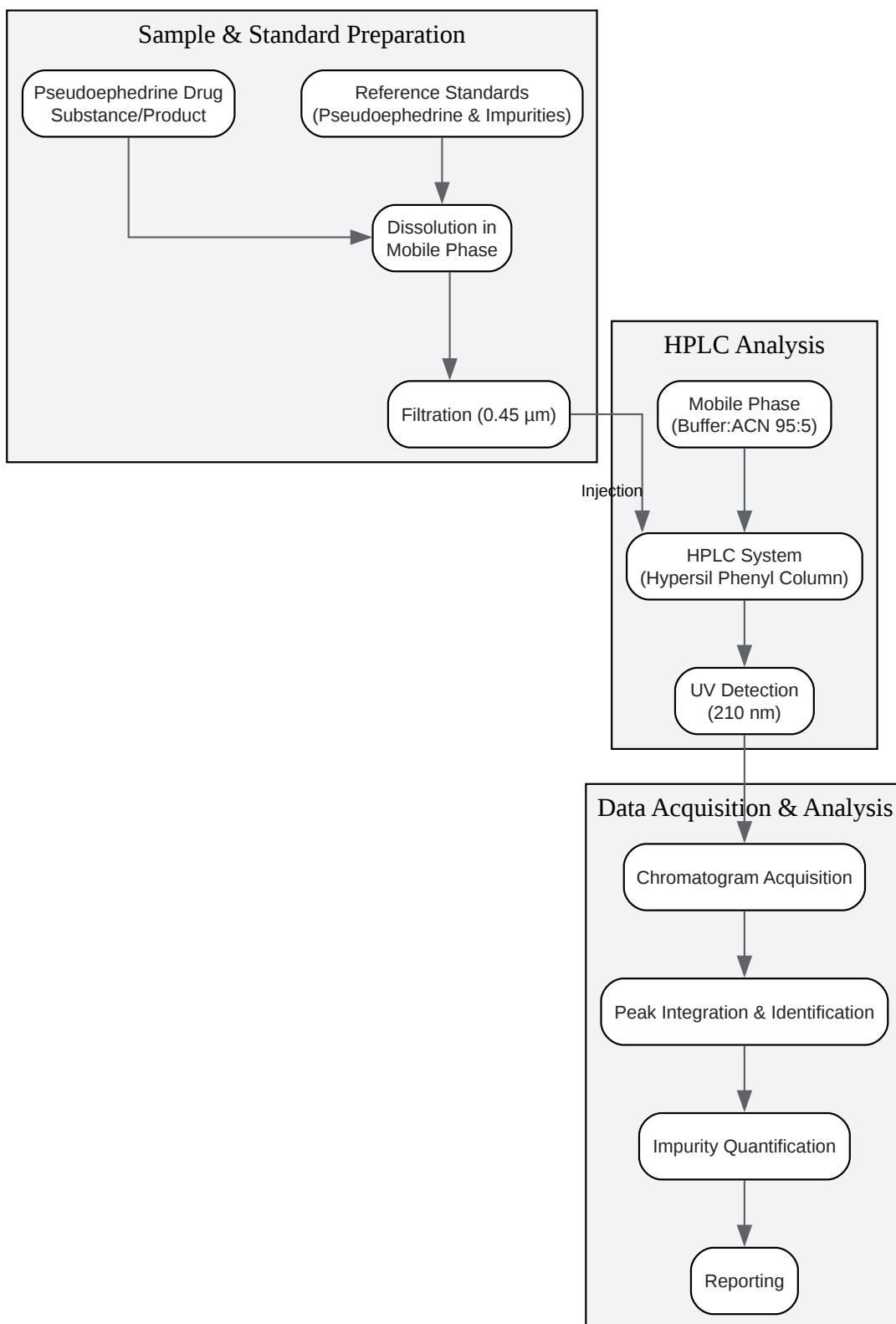
Parameter	Pseudoephedrine Sulfate	Impurities
Linearity Range (µg/mL)	0.125 - 0.750[3][5]	0.125 - 0.750[3][5]
Correlation Coefficient (r ²)	> 0.999[3][5]	> 0.999[3][5]
LOD (µg/mL)	0.041[6]	-
LOQ (µg/mL)	0.125[6]	-
Precision (%RSD)	< 2.0[5]	< 2.0[5]
Accuracy (% Recovery)	98.0 - 102.0	98.0 - 102.0

Table 3: Chromatographic Data for Pseudoephedrine and a Key Impurity

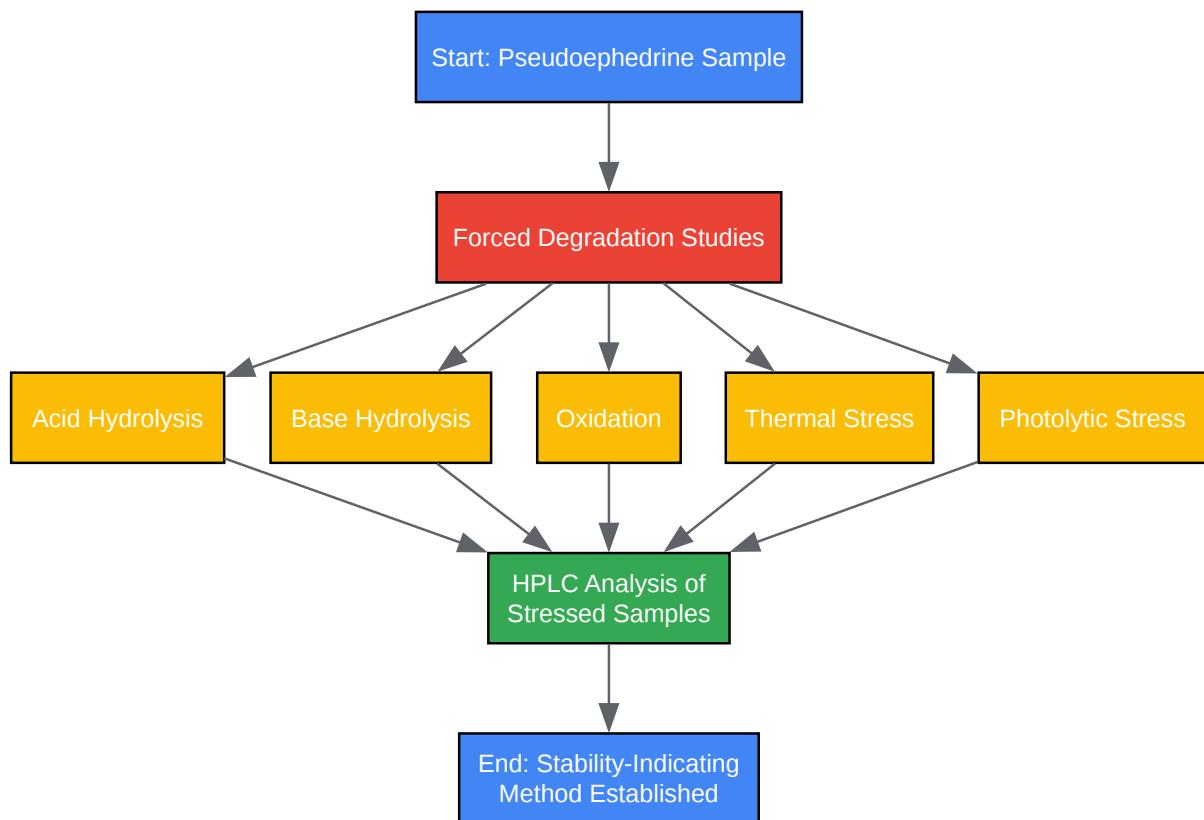
Compound	Retention Time (min)	Relative Retention Time (RRT)	Resolution (Rs)
Pseudoephedrine	20.5	1.00	-
Ephedrine (Impurity)	18.7	0.91	> 2.0

Visualizations

The following diagrams illustrate the experimental workflow for pseudoephedrine impurity profiling.

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Caption: Experimental workflow for HPLC-based impurity profiling of pseudoephedrine.



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Caption: Logical workflow for forced degradation studies of pseudoephedrine.

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